

Application Notes and Protocols for Co-Immunoprecipitation Assays with TED-347

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Compound of Interest

Compound Name: TED-347

Cat. No.: B611275

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **TED-347**, a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction, in co-immunoprecipitation (Co-IP) assays. The following protocols and data are intended to assist researchers in studying the disruption of the YAP-TEAD complex and exploring the downstream effects of **TED-347** in relevant biological systems.

Introduction to TED-347

TED-347 is an allosteric inhibitor that covalently modifies a conserved cysteine (Cys-367) within the central pocket of TEA Domain (TEAD) transcription factors.[1][2] This modification prevents the interaction between TEAD and its co-activator, Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[2] The dysregulation of the Hippo pathway and the subsequent activation of YAP/TEAD-mediated transcription are implicated in the development and progression of various cancers.[2] **TED-347** serves as a valuable tool to investigate the therapeutic potential of inhibiting this critical protein-protein interaction.

Co-immunoprecipitation is a robust technique to study protein-protein interactions. In the context of **TED-347**, Co-IP can be employed to demonstrate the compound's efficacy in disrupting the endogenous or overexpressed YAP-TEAD complex within a cellular context.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **TED-347**, providing a quick reference for its activity and recommended usage in experimental setups.

Parameter	Value	Target/System	Reference
EC50	5.9 μM	TEAD4-Yap1 protein-protein interaction (cell-free assay)	[1] [2] [3] [4] [5]
Ki	10.3 μM	Covalent modification of Cys-367 in TEAD4	[1] [2]
Effective Co-IP Concentration	5 μM	Inhibition of Myc-TEAD4 and FLAG-Yap1 Co-IP in GBM43 cells	[1] [2]
Cell Viability Inhibition	~30% at 10 μM	GBM43 cancer cells	[1]
Max Inactivation Rate (kinact)	0.038 h ⁻¹	TEAD4	[1] [2]
Half-life of Inactivation (t1/2)	18.2 hours	TEAD4	[1] [2]

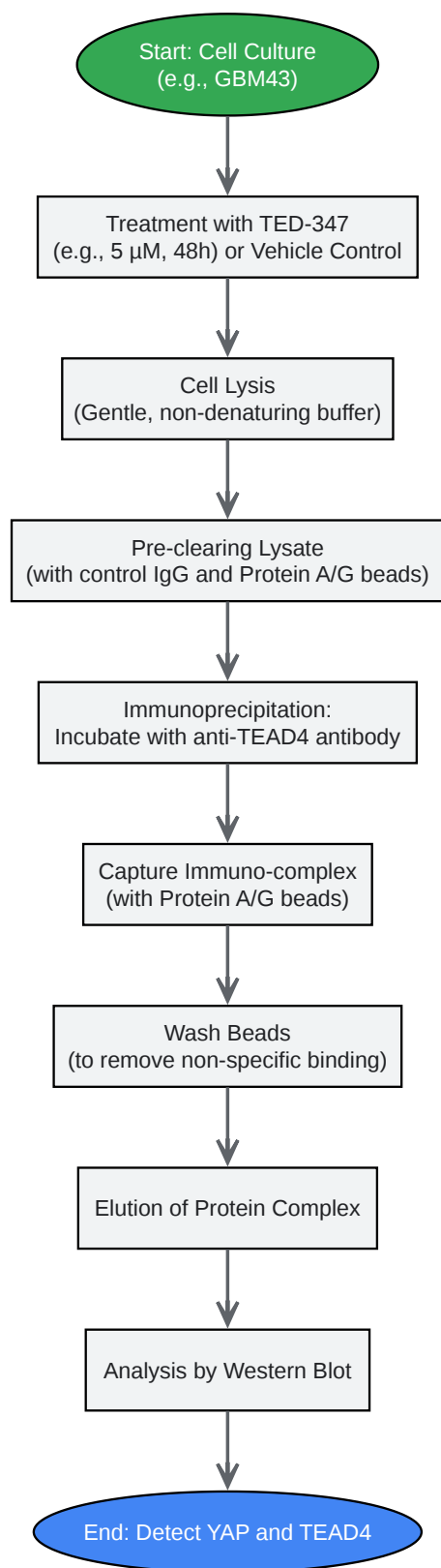
Signaling Pathway of TED-347 Action

The following diagram illustrates the mechanism of action of **TED-347** in the context of the Hippo signaling pathway.

Caption: Mechanism of **TED-347** in the Hippo signaling pathway.

Experimental Workflow for Co-Immunoprecipitation

The diagram below outlines the key steps for performing a co-immunoprecipitation experiment to assess the effect of **TED-347** on the YAP-TEAD interaction.



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Caption: Experimental workflow for a Co-IP assay with **TED-347**.

Detailed Experimental Protocol: Co-Immunoprecipitation of YAP-TEAD

This protocol is adapted from standard Co-IP procedures and tailored for investigating the inhibitory effect of **TED-347** on the YAP-TEAD interaction.^{[6][7][8]}

Materials and Reagents

- Cell Lines: Glioblastoma cell line (e.g., GBM43) or other cell lines with active Hippo signaling.
- **TED-347**: Prepare stock solutions in DMSO.
- Antibodies:
 - Primary antibody for immunoprecipitation (e.g., anti-TEAD4).
 - Primary antibody for Western blot detection (e.g., anti-YAP, anti-TEAD4).
 - Isotype control IgG (e.g., Rabbit IgG).
 - Secondary antibodies (HRP-conjugated).
- Beads: Protein A/G magnetic beads or agarose beads.
- Buffers and Solutions:
 - Cell Lysis Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
 - Wash Buffer: Cell Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
 - Elution Buffer: 1X Laemmli sample buffer.
 - Phosphate-Buffered Saline (PBS).
 - Tris-Buffered Saline with Tween-20 (TBST) for Western blotting.

- Blocking buffer for Western blotting (e.g., 5% non-fat milk or BSA in TBST).

Procedure

1. Cell Culture and Treatment: a. Culture GBM43 cells to 70-80% confluency. b. Treat cells with 5 μ M **TED-347** or vehicle control (DMSO) for 48 hours.[\[1\]](#)
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold cell lysis buffer to the plate and incubate on ice for 15-20 minutes with occasional scraping. c. Transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient volume of lysate (e.g., 500 μ g - 1 mg of total protein), add isotype control IgG and 20-30 μ L of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads. d. Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
4. Immunoprecipitation: a. Add the primary antibody for immunoprecipitation (e.g., anti-TEAD4) to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.
5. Capture of Immune Complexes: a. Add 30-40 μ L of Protein A/G bead slurry to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.
6. Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack. b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash steps 3-4 times to remove non-specifically bound proteins.
7. Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 μ L of 1X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
8. Western Blot Analysis: a. Resolve the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against YAP and

TEAD4 overnight at 4°C. e. Wash the membrane with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results

In the vehicle-treated samples, the immunoprecipitation of TEAD4 should result in the co-immunoprecipitation of YAP, which will be detectable as a band in the Western blot analysis. In the samples treated with **TED-347**, a significant reduction or complete absence of the YAP band is expected in the TEAD4 immunoprecipitate, demonstrating the inhibitory effect of **TED-347** on the YAP-TEAD interaction. The presence of TEAD4 should be confirmed in all immunoprecipitated samples.

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- To cite this document: BenchChem. [Application Notes and Protocols for Co-Immunoprecipitation Assays with TED-347]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611275#co-immunoprecipitation-assays-with-ted-347]

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